molecular formula C32H33N3O7 B025089 N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide CAS No. 100898-63-3

N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide

Cat. No.: B025089
CAS No.: 100898-63-3
M. Wt: 571.6 g/mol
InChI Key: FHZQVUQHQIUSPM-PKZQBKLLSA-N
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Description

N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is a derivative of cytidine, where the hydroxyl group at the 5’ position is protected by a dimethoxytrityl (DMT) group, and the amino group at the N4 position is acetylated. It is commonly used in DNA synthesis due to its stability and reactivity .

Mechanism of Action

Target of Action

The primary target of 5’-O-(4,4’-DIMETHOXYTRITYL)-N4-ACETYL-2’-DEOXYCYTIDINE, also known as N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine, is the nucleic acid structure within a cell . This compound is a nucleoside derivative , which means it can be incorporated into the growing nucleic acid chain during the process of replication or transcription .

Mode of Action

The compound interacts with its target by being incorporated into the growing nucleic acid chain during replication or transcription . The presence of the 4,4’-dimethoxytrityl (DMT) and acetyl groups makes this compound a protected nucleoside, which means it is resistant to the cellular enzymes that would normally degrade it . This allows the compound to be successfully incorporated into the nucleic acid chain.

Biochemical Pathways

The compound affects the nucleic acid synthesis pathway . By being incorporated into the growing nucleic acid chain, it can influence the sequence of the nucleic acids, which can subsequently affect the protein that is produced during the process of translation .

Pharmacokinetics

As a nucleoside derivative, it is likely to be well-absorbed and distributed throughout the body, where it can be incorporated into cells undergoing replication or transcription .

Result of Action

The incorporation of this compound into the nucleic acid chain can result in the production of proteins with altered sequences, which can have various effects on the cell, depending on the specific protein and its function .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound, and the presence of certain enzymes can influence its rate of incorporation into the nucleic acid chain . Additionally, the compound’s action can be affected by the replication or transcription rate of the cell, which can vary depending on the cell type and the presence of certain growth factors .

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

5’-O-(4,4’-DIMETHOXYTRITYL)-N4-ACETYL-2’-DEOXYCYTIDINE has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 5’-O-(4,4’-DIMETHOXYTRITYL)-N4-ACETYL-2’-DEOXYCYTIDINE can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the product vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

5’-O-(4,4’-DIMETHOXYTRITYL)-N4-ACETYL-2’-DEOXYCYTIDINE is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 5’-O-(4,4’-DIMETHOXYTRITYL)-N4-ACETYL-2’-DEOXYCYTIDINE and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine involves multiple steps:

Industrial Production Methods: Industrial production of N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine has several scientific research applications:

Biological Activity

N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide (CAS No. 104579-03-5) is a complex organic compound known for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C38H37N3O7C_{38}H_{37}N_{3}O_{7}, with a molecular weight of 647.72 g/mol. The structure features a pyrimidine moiety linked to a tetrahydrofuran derivative, which contributes to its biological activities.

PropertyValue
Molecular FormulaC38H37N3O7C_{38}H_{37}N_{3}O_{7}
Molecular Weight647.72 g/mol
CAS Number104579-03-5
MDL NumberMFCD00057965

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of dihydropyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated selective cytotoxicity against colon cancer cells (HCT116) compared to normal fibroblast cells. The compound induced apoptosis via the mitochondrial pathway and inhibited the expression of anti-apoptotic proteins such as Bcl-xL .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that similar structures possess activity against various bacterial strains and fungi. The presence of the methoxyphenyl groups enhances lipophilicity, which may facilitate membrane penetration in microbial cells.

Case Study:
A study evaluating the antimicrobial efficacy of related compounds found that they exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it targets enzymes involved in nucleotide metabolism.

Mechanism of Action:
The compound inhibits dihydropyrimidine dehydrogenase (DPD), an enzyme critical for pyrimidine metabolism. This inhibition can lead to increased levels of pyrimidine nucleotides within cells, thereby affecting DNA synthesis and repair processes.

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N3O7/c1-21(36)33-29-17-18-35(31(38)34-29)30-19-27(37)28(42-30)20-41-32(22-7-5-4-6-8-22,23-9-13-25(39-2)14-10-23)24-11-15-26(40-3)16-12-24/h4-18,27-28,30,37H,19-20H2,1-3H3,(H,33,34,36,38)/t27-,28+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZQVUQHQIUSPM-PKZQBKLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100898-63-3
Record name DMT-N4-Acetyl-2'-Deoxycytidine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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